5-Indazol-1-yl-3-oxo-pentanoic acid methyl ester
Overview
Description
5-Indazol-1-yl-3-oxo-pentanoic acid methyl ester is an organic compound with an indazole ring. Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of 5-Indazol-1-yl-3-oxo-pentanoic acid methyl ester consists of an indazole ring attached to a pentanoic acid methyl ester group . The molecular weight of this compound is 246.26 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving 5-Indazol-1-yl-3-oxo-pentanoic acid methyl ester are not detailed in the literature, indazole-containing compounds are known to participate in a variety of chemical reactions due to the presence of the indazole ring .Scientific Research Applications
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
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Antibacterial and Antimycobacterial Activities Indazole derivatives have shown promising antibacterial and antimycobacterial activities . They could be used in the development of new antibiotics to combat resistant strains of bacteria.
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Anti-inflammatory Activities Some indazole derivatives have been found to possess anti-inflammatory properties . They could be used in the treatment of various inflammatory diseases.
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Antitumor Activities Certain indazole derivatives have demonstrated antitumor activities . They could be used in cancer therapy.
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Antidiabetic Activities Indazole derivatives have shown potential as antidiabetic agents . They could be used in the management of diabetes.
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Antioxidant Activities Some indazole derivatives have exhibited antioxidant activities . They could be used to combat oxidative stress in the body.
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Antifungal Activities Indazole derivatives have demonstrated antifungal properties . They could be used in the treatment of fungal infections.
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Antiviral Activities Indazole derivatives have shown potential as antiviral agents . They could be used in the development of new antiviral drugs.
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Anti-Allergic Activities Some indazole derivatives have been found to possess anti-allergic properties . They could be used in the treatment of various allergic reactions.
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Antipyretic Activities Certain indazole derivatives have demonstrated antipyretic activities . They could be used to manage fever.
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Anti-Amoebic Activities Indazole derivatives have shown potential as anti-amoebic agents . They could be used in the treatment of amoebic infections.
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Antihelmintic Activities Some indazole derivatives have exhibited antihelmintic activities . They could be used to treat helminth infections.
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Ulcerogenic Activities Indazole derivatives have demonstrated ulcerogenic properties . They could be used in the treatment of ulcers.
Future Directions
Given the significant potential of indazole-containing compounds in biomedical research , there is a need for further studies to explore the properties and potential applications of 5-Indazol-1-yl-3-oxo-pentanoic acid methyl ester. This includes more detailed investigations into its synthesis, chemical reactions, mechanism of action, and safety profile.
properties
IUPAC Name |
methyl 5-indazol-1-yl-3-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-18-13(17)8-11(16)6-7-15-12-5-3-2-4-10(12)9-14-15/h2-5,9H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYZPWVXVACJGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CCN1C2=CC=CC=C2C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Indazol-1-yl-3-oxo-pentanoic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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